Alcian Blue
Description
Historical Trajectory and Evolution of Industrial Utilization of C.I. Ingrain Blue 1
The genesis of C.I. Ingrain Blue 1 can be traced back to the early 1940s, when it was synthesized by the Imperial Chemical Industries (ICI) dyestuffs department, specifically by N. H. Haddock and C. Wood. The compound was patented in 1947, initially conceived for industrial textile dyeing wikipedia.org. The concept of "ingrain dyeing" was central to its development, aiming to create a dye that could be applied in a soluble form and then precipitated within the fabric to form an insoluble, durable deposit wikipedia.org.
The broader family of phthalocyanine (B1677752) dyes, including copper phthalocyanine (CPC), began to gain commercial traction in the 1930s, with CPC being marketed as Monastral Fast Blue B and G due to its exceptional brilliance, stability, and fastness properties pcimag.comsci-hub.sebritannica.com. These qualities made CPC a superior alternative to earlier blue pigments like Ultramarine and Prussian blue, which often suffered from poor chemical resistance and light fastness pcimag.com.
C.I. Ingrain Blue 1, as a specific derivative, was utilized for dyeing textiles, leather products, and in the formulation of inks wikipedia.org. However, ICI ceased its production by 1973, reportedly due to the environmentally hazardous intermediate steps involved in its manufacturing wikipedia.org. This cessation in production led to challenges in availability, prompting the development of alternative staining methods in later decades wikipedia.org. Despite these challenges, the dye's historical significance lies in its pioneering use as an "ingrain" dye and its subsequent adaptation for specialized applications.
Interdisciplinary Significance of C.I. Ingrain Blue 1 in Chemical and Material Sciences
The significance of C.I. Ingrain Blue 1 extends across chemical and material sciences due to its unique molecular structure and functional properties.
Chemical Science: Chemically, C.I. Ingrain Blue 1 is a cationic, copper phthalocyanine dye sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combionity.com. The core of the molecule is the phthalocyanine macrocycle, a large, planar aromatic system known for its exceptional thermal and chemical stability pcimag.comresearchgate.netjchemrev.com. In C.I. Ingrain Blue 1, this core is complexed with a copper ion, which contributes to its characteristic blue color sigmaaldrich.comsigmaaldrich.com. Attached to this core are cationic side chains, typically guanidinium (B1211019) groups linked via thioether bonds sigmaaldrich.com. These positively charged groups are crucial for its function, enabling it to form salt linkages with acidic sites, such as the acid mucopolysaccharides found in biological tissues sigmaaldrich.comsigmaaldrich.com. The dye exhibits good water solubility, with variants showing around 9.5% solubility in water at 20°C drugfuture.comstainsfile.com. Its high extinction coefficient, attributed to intense π–π* transitions within its electronic system, underscores its potency as a chromophore researchgate.netrsc.org. The "ingrain" characteristic arises from its ability to be applied in a soluble state and then rendered insoluble within a substrate, a process that relies on chemical transformations of its side chains wikipedia.org.
Material Science: In material science, C.I. Ingrain Blue 1 and related phthalocyanines are recognized for their versatility as building blocks for advanced materials researchgate.net. The inherent stability and tunable electronic properties of the phthalocyanine structure have led to applications beyond traditional dyeing, including use in optical and electronic devices, such as CD-Rs, liquid crystal displays (LCDs), and organic solar cells researchgate.net. The ability to modify the phthalocyanine structure allows for fine-tuning of its properties, opening avenues for novel applications in nanotechnology and photothermal therapy jchemrev.comrsc.orgresearcher.life. The method of "ingrain dyeing" itself represents a material science application, where the dye becomes an integral, insoluble component of the material matrix. Furthermore, its specific affinity for acidic polysaccharides has led to its widespread use as a histochemical stain, a critical application in biological material analysis wikipedia.orgsigmaaldrich.comsigmaaldrich.combionity.comcancerdiagnostics.comottokemi.comspectrumchemical.com. Research has also identified variations in commercial Alcian Blue lots, highlighting the importance of understanding the precise chemical structure and properties for specific material applications tandfonline.comwhiterose.ac.ukresearchgate.netresearchgate.nettandfonline.com.
Classification within Phthalocyanine Dye Chemistry
C.I. Ingrain Blue 1 is unequivocally classified as a phthalocyanine dye, specifically a cationic copper phthalocyanine sigmaaldrich.comsigmaaldrich.comsigmaaldrich.combionity.com. Its Colour Index (C.I.) number is 74240, and it is also known by synonyms such as this compound 8G and this compound 8GX wikipedia.orgsigmaaldrich.comdrugfuture.comstainsfile.comcancerdiagnostics.com. As a member of the broader family of polyvalent basic dyes, its cationic nature is fundamental to its staining capabilities wikipedia.orgcancerdiagnostics.comottokemi.comspectrumchemical.com.
The phthalocyanine class of compounds is characterized by a macrocyclic structure comprising four isoindole units linked by nitrogen atoms, forming a planar ring system that can coordinate with a metal ion at its center pcimag.comjchemrev.comrsc.orgchinachemnet.com. This core structure provides exceptional stability and intense color pcimag.comresearchgate.netjchemrev.com. C.I. Ingrain Blue 1's specific classification within this group is due to the presence of a copper atom at the center of the phthalocyanine ring and the attachment of positively charged quaternary ammonium (B1175870) or similar groups, which render it a basic dye sigmaaldrich.comsigmaaldrich.com. The "Ingrain" designation in its name refers to the specific dyeing process it was designed for, where the dye is insolubilized within the material after application wikipedia.org.
The phthalocyanine dye chemistry encompasses a vast array of compounds, with variations in the central metal atom (e.g., copper, nickel, cobalt) and the substituents on the peripheral rings significantly influencing their properties and applications researchgate.netjchemrev.comresearchgate.netnih.gov. C.I. Ingrain Blue 1 is one of many such derivatives, distinguished by its specific cationic side chains and its historical role in both industrial dyeing and specialized biological staining.
Data Tables
Table 1: Key Properties of C.I. Ingrain Blue 1
| Property | Details |
| Chemical Name | C.I. Ingrain Blue 1 |
| Synonyms | This compound 8G, this compound 8GX, Ingrain Blue 1, C.I. 74240 |
| C.I. Number | 74240 |
| CAS Number | 33864-99-2 (or 75881-23-1) |
| Molecular Formula | C56H68Cl4CuN16S4 |
| Molecular Weight | 1298.86 g/mol |
| Appearance | Greenish-black crystals with metallic sheen; Powder |
| Solubility (Water) | Approx. 9.5% w/w (for toluyl variant) |
| Solubility (Ethanol) | Approx. 6.0% w/w (for toluyl variant); 0.01 g/10 mL (methanol:water 1:1) |
| Absorption Maximum | 615 nm (Aldrich), 629 nm (Gurr) |
| Classification | Cationic, Copper Phthalocyanine Dye; Polyvalent Basic Dye |
Table 2: Historical Milestones of Phthalocyanine Dyes and C.I. Ingrain Blue 1
| Year | Event/Discovery | Key Figures/Companies | Significance |
| 1907 | Discovery of metal-free phthalocyanine (accidental). | Braun and Tchermiac | First observation of the phthalocyanine chromophore. |
| 1927 | Preparation of copper phthalocyanine (accidental). | Henri de Diesbach and von der Weid | Discovery of a key precursor for commercial phthalocyanine dyes. |
| 1935 | Copper phthalocyanine (Monastral Fast Blue B) commercially available. | ICI | Introduction of a highly stable and brilliant blue pigment. |
| Early 1940s | This compound (Ingrain Blue 1) synthesized by ICI dyestuffs department. | N. H. Haddock and C. Wood (ICI) | Development of a novel dye for textile and biological applications, based on phthalocyanine chemistry. |
| 1947 | This compound patented. | ICI | Formal recognition and protection of the this compound invention. |
| 1950 | This compound used by Steedman as a selective dye for mucins. | Steedman | Establishment of this compound's utility in biological staining. |
| 1960s | Biochemists began using this compound to assay acid polysaccharides in urine. | Biochemists | Application in biochemical diagnostics and research. |
| 1973 | ICI stopped production of this compound. | ICI | Impacted availability, leading to research into alternatives and variations in commercial products. |
Compound List
C.I. Ingrain Blue 1
this compound 8G
this compound 8GX
Copper Phthalocyanine (CPC)
Monastral Fast Blue B
Monastral Fast Blue G
Phthalocyanine
Structure
2D Structure
Properties
IUPAC Name |
copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSNQDWGQFWBKH-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H70Cl4CuN16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] | |
| Record name | Alcian Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11408 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Molecular Architecture and Structural Elucidation of C.i. Ingrain Blue 1 and Its Variants
Phthalocyanine (B1677752) Core Chemistry of C.I. Ingrain Blue 1
C.I. Ingrain Blue 1, also widely known by the names Alcian Blue 8GX and C.I. 74240, is a cationic dye built upon a robust copper phthalocyanine core. wikipedia.orgleicabiosystems.com This central structure is a large, planar macrocyclic compound composed of four isoindole units linked by nitrogen atoms, creating a conjugated system that is responsible for the dye's intense blue color. leicabiosystems.com At the heart of this macrocycle is a chelated copper(II) ion (Cu²⁺), which is integral to the molecule's stability and chromophoric properties.
The synthesis of the foundational copper phthalocyanine structure can be achieved through several methods. One common industrial process involves the reaction of phthalic anhydride (B1165640), urea (B33335), and a copper salt at elevated temperatures. Another method is the reaction of phthalonitrile (B49051) with a copper salt. nist.gov The resulting copper phthalocyanine molecule is a highly stable, intensely colored pigment that is practically insoluble in water. wikipedia.org It is the subsequent addition of charged side-chains that transforms this insoluble pigment into the water-soluble dye known as C.I. Ingrain Blue 1.
Table 1: Core Compound Details
| Feature | Description |
|---|---|
| Core Compound | Copper Phthalocyanine |
| Chemical Class | Metal Phthalocyanine |
| Central Metal Ion | Copper (Cu²⁺) |
| Macrocycle Structure | Four linked isoindole units |
| Key Property | Intense blue color due to π–π* electronic transitions |
Ligand Substitution Patterns and Cationic Side-Chain Analysis in C.I. Ingrain Blue 1 Derivatives
The defining characteristic of C.I. Ingrain Blue 1 (this compound 8GX) is the presence of bulky, positively charged side chains attached to the periphery of the phthalocyanine core. These substituents are typically tetramethylisothiouronium groups linked to the aromatic rings via methylene (B1212753) thioether bridges. researchgate.net The presence of these four cationic side chains imparts a significant positive charge to the molecule, rendering it highly soluble in water and enabling it to bind to anionic (negatively charged) substrates in tissues.
The manufacturing process results in a mixture of isomers, with the side chains attached at various positions on the benzene (B151609) rings of the isoindole units. wikipedia.orgscispace.com While the idealized structure depicts four side chains, commercial preparations of this compound 8GX historically contained an average of three to four of these groups per molecule. wikipedia.orgyoutube.com The number and position of these cationic groups can vary, leading to different "GX" numbers (e.g., 7GX), which are believed to carry fewer isothiouronium groups than the 8GX variant. wikipedia.org These side groups are crucial for the dye's function, as their positive charges are responsible for the electrostatic interactions with acidic polysaccharides like glycosaminoglycans.
Characterization of Structural Isomers and Related Phthalocyanine Dyes (e.g., this compound Pyridine (B92270) Variant, Astra Blue)
The complexity of C.I. Ingrain Blue 1 extends to the existence of several structural isomers and closely related dyes. A significant number of positional isomers are possible depending on where the cationic side chains attach to the phthalocyanine ring. wikipedia.org
This compound Pyridine Variant: A notable derivative is the this compound pyridine variant, also known as this compound-tetrakis(methylpyridinium) chloride. qub.ac.ukkyoto-u.ac.jp In this molecule, the isothiouronium groups are replaced with pyridinium (B92312) groups. This variant is reported to be more stable in solution than the traditional this compound 8GX, particularly at higher pH levels. researchgate.net
Astra Blue: Astra Blue is another related copper phthalocyanine dye. While structurally similar, its side chains differ from those in this compound. These differences in the cationic side groups can affect the dye's binding properties and stability. qub.ac.uk
The existence of these variants and isomers highlights the importance of precise chemical identification, as different commercial products sold under the "this compound" name may not be chemically identical, leading to variations in performance. qub.ac.uk
Table 2: Comparison of C.I. Ingrain Blue 1 and Variants
| Compound Name | Core Structure | Key Side-Chain Group |
|---|---|---|
| C.I. Ingrain Blue 1 (this compound 8GX) | Copper Phthalocyanine | Tetramethylisothiouronium |
| This compound Pyridine Variant | Copper Phthalocyanine | Methylpyridinium |
| Astra Blue | Copper Phthalocyanine | Varies (distinct from this compound) |
Methodologies for Advanced Spectroscopic and Structural Characterization of C.I. Ingrain Blue 1
A suite of advanced analytical techniques is employed to elucidate the complex structure of C.I. Ingrain Blue 1 and its variants.
UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to characterize the chromophoric properties of the dye. C.I. Ingrain Blue 1 in aqueous solution typically exhibits a maximum absorbance (λmax) in the range of 610-635 nm. thermofisher.com This absorption is due to the extensive conjugated π-electron system of the phthalocyanine core and is responsible for its characteristic blue color. The position and intensity of the absorption peak can be affected by molecular aggregation in solution. wikipedia.org
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectra of phthalocyanines show numerous sharp bands, particularly in the mid-infrared region, which correspond to the stretching and bending vibrations of the aromatic ring system's carbon-carbon and carbon-hydrogen bonds. researchgate.net Specific bands can also be attributed to the vibrations of the side chains and the metal-ligand bonds within the macrocycle. scispace.comresearchgate.net
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful tools for determining the molecular weight and fragmentation patterns of these complex dyes. qub.ac.ukresearchgate.net Mass spectrometry can confirm the presence of the copper phthalocyanine core and help identify the nature and lability of the substituent groups. For instance, studies on related sulfonated copper phthalocyanine dyes have shown that substituent groups can be fragmented from the core during analysis, providing structural insights. qub.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of the Cu(II) center in C.I. Ingrain Blue 1 can complicate NMR analysis, the technique can still provide structural information, particularly for diamagnetic analogues or through specialized techniques. Characterization of related compounds has been performed using NMR to elucidate their structure. science.gov
These analytical methods, often used in combination, provide a comprehensive picture of the molecular architecture of C.I. Ingrain Blue 1, enabling its precise identification, quality control, and the rationalization of its chemical behavior. ojp.gov
Synthetic Methodologies and Process Optimization for C.i. Ingrain Blue 1
Historical Development of Synthetic Pathways for C.I. Ingrain Blue 1
The genesis of C.I. Ingrain Blue 1 is rooted in the mid-20th century pursuit of more permanent and vibrant textile dyes. The concept of "ingrain dyeing," where the dye is formed or precipitated directly within the textile fibers to ensure insolubility and fastness, was a key driver for its development. wikipedia.orgresearchgate.net This dye was first synthesized by N. H. Haddock and C. Wood at the Imperial Chemical Industries (ICI) dyestuffs department in the early 1940s, with its synthesis being patented in 1947. wikipedia.org
Phthalocyanine (B1677752) dyes, as a class, represent a significant advancement in synthetic colorants, with their commercial importance dating back approximately a century. Copper phthalocyanine, a prominent example, entered the market in the early 1930s, offering exceptional brilliance and stability. nih.govmdpi.comsci-hub.se C.I. Ingrain Blue 1 was initially developed as a textile dye but later found widespread application in histology for staining acidic polysaccharides. wikipedia.org However, the production of this specific dye was discontinued (B1498344) by ICI in 1973, primarily due to challenges associated with environmentally hazardous intermediate steps in its synthesis. wikipedia.org This historical context underscores the evolving priorities in chemical manufacturing, where process safety and environmental impact have become paramount. It is also important to note that commercial preparations sold under the name "Alcian Blue" have, over time, shown variability, with some not being chemically identical to the original C.I. Ingrain Blue 1. whiterose.ac.ukresearchgate.netresearchgate.netresearchgate.net
Investigation of Precursor Chemistry and Reaction Mechanisms in C.I. Ingrain Blue 1 Synthesis
The synthesis of phthalocyanine dyes is fundamentally based on the cyclotetramerization of phthalic acid derivatives, typically phthalonitriles or phthalic anhydrides, often in the presence of a metal salt to form metallophthalocyanines. nih.govmdpi.comdergipark.org.tr The "phthalonitrile route" is generally considered more atom-economical than the "phthalic anhydride (B1165640) route." mdpi.com
For C.I. Ingrain Blue 1, its chemical characterization as "chloromethylated copper phthalocyanine-thiourea reaction products" suggests a more intricate synthetic pathway than the direct tetramerization of simple phthalonitriles that yields many common phthalocyanine pigments. wikipedia.orgechemi.com This description implies the involvement of specific precursor chemistries, likely involving chloromethylation and thiourea, leading to a complex copper phthalocyanine structure with reactive side chains. The mechanism involves the formation of the characteristic macrocyclic phthalocyanine ring system, which encapsulates a copper ion. nih.govmdpi.comdergipark.org.tr Traditional synthesis methods for phthalocyanines often require high-boiling organic solvents such as dimethylaminoethanol (B1669961) (DMAE), pentanol, or quinoline, and may utilize catalysts like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH). nih.govmdpi.comnih.govnih.govrsc.org The specific reaction conditions and mechanisms for producing the "chloromethylated copper phthalocyanine-thiourea reaction products" characteristic of Ingrain Blue 1 are detailed in its patent literature. wikipedia.org
Advancements in Industrial-Scale Synthesis of C.I. Ingrain Blue 1
The industrial-scale synthesis of phthalocyanine pigments, such as copper phthalocyanine blue and its chlorinated green variants, is a mature and well-established process. These pigments are typically produced by reacting phthalic anhydride with urea (B33335) and a catalyst, often ammonium (B1175870) heptamolybdate, in a scalable manner. nih.gov These general phthalocyanine pigments are known for their excellent stability and tinctorial strength, making them widely used in inks, paints, and plastics. sci-hub.se
However, C.I. Ingrain Blue 1 faced specific challenges in its industrial production. The discontinuation of its manufacture by ICI in 1973 was directly linked to the environmentally hazardous nature of its intermediate synthesis steps. wikipedia.org This suggests that while general phthalocyanine synthesis is industrially robust, the particular pathway for Ingrain Blue 1 presented environmental and process control difficulties that were not overcome for large-scale, sustainable production. The original concept of "ingrain dyeing" for C.I. Ingrain Blue 1 aimed to circumvent solubility issues by forming the dye in situ within the fibers, a strategy that has been applied to other dye classes to improve dye permanence. wikipedia.orgresearchgate.net
Green Chemistry Approaches and Sustainable Synthesis Strategies for Phthalocyanine Dyes including C.I. Ingrain Blue 1
The conventional synthesis of phthalocyanine dyes frequently involves the use of high-boiling organic solvents like dimethylaminoethanol (DMAE), which pose environmental and safety concerns due to their flammability, corrosivity, and toxicity. mdpi.comnih.govnih.govresearchgate.netresearchgate.net Consequently, there has been a significant drive within the chemical industry and research community to develop greener and more sustainable synthetic methodologies for phthalocyanines. researchgate.netresearchgate.net
Key advancements in this area include the development of solid-state synthesis techniques, such as mechanochemical methods utilizing ball-milling. These approaches can drastically reduce the reliance on hazardous solvents, with reductions in DMAE usage reported by up to 100-fold, while still achieving high yields. nih.govnih.govresearchgate.netresearchgate.net Research is also exploring the use of more environmentally benign solvents, like anisole (B1667542) and glycerol, or even solvent-free reaction conditions. nih.govresearchgate.net Furthermore, microwave-assisted synthesis has emerged as an efficient alternative, significantly shortening reaction times and lowering energy consumption compared to traditional heating methods. researchgate.netresearchgate.net
Purification and Yield Optimization in C.I. Ingrain Blue 1 Production
Achieving high yields and purity is paramount for the cost-effectiveness and performance of any chemical synthesis, including that of dyes. For phthalocyanine synthesis, various parameters can be optimized to enhance both yield and product quality. rsc.orgnih.govscienceweb.uzjchemrev.com
For example, in the synthesis of zinc phthalocyanine (ZnPc), reaction temperature and time are critical. Studies have shown that a temperature of 280°C can yield 92% of the product within two hours, but prolonged heating to three hours reduces the yield to 83%, indicating an optimal processing window. scienceweb.uz Purification techniques commonly employed for phthalocyanines include column chromatography, such as silica (B1680970) gel chromatography using solvent mixtures like THF/methanol (B129727), and more specialized methods like reverse-phase ion-pair chromatography, which has been used to achieve high labeling efficiencies (around 80%) for metallophthalocyanine conjugates. nih.govjchemrev.com
The historical challenges faced in the industrial production of C.I. Ingrain Blue 1, leading to its discontinuation, suggest potential difficulties in achieving consistently high yields or efficient purification processes. wikipedia.org Similarly, early synthetic routes for other complex phthalocyanines, such as silicon phthalocyanines, were often characterized by poor yields and laborious purification steps, necessitating further research and development. rsc.org For specific applications like bioconjugation, optimizing the molar ratio of reactants is also crucial; for instance, a molar ratio of approximately 10:1 for metallophthalocyanine to oligonucleotide was found to be optimal to prevent aggregation and maximize labeling efficiency. nih.gov
Physicochemical Interaction Mechanisms of C.i. Ingrain Blue 1 with Substrates
The "Ingrain Dyeing" Principle and Mechanisms of In Situ Pigment Formation of C.I. Ingrain Blue 1
The designation "Ingrain Blue" refers to the dye's characteristic mechanism of forming a stable, insoluble pigment directly within the substrate, a process known as "ingrain dyeing". cymitquimica.com C.I. Ingrain Blue 1, specifically the 8G or equivalent variants, possesses the unique property of being converted into an insoluble pigment upon treatment with an alkali. nih.govtandfonline.com
The process begins with the application of the soluble, cationic C.I. Ingrain Blue 1 dye to the substrate. The dye molecules penetrate the material and bind to anionic sites. Subsequent treatment with an alkaline solution, such as sodium carbonate (Na₂CO₃) or lithium carbonate (Li₂CO₃), induces a chemical transformation. nih.govtandfonline.com This reaction converts the bound dye into a large, insoluble, blue-green pigment that becomes physically trapped within the matrix of the substrate. wikipedia.orgnih.gov This in situ pigment formation is responsible for the dye's excellent fastness properties, as the resulting pigment is highly resistant to subsequent washing or extraction with acidic solutions. nih.govtandfonline.com This stability is a crucial feature for its use in multi-step staining procedures. nih.gov
Mechanisms of Electrostatic and Charge-Based Interactions of C.I. Ingrain Blue 1 with Polymeric Substrates
The fundamental mechanism underlying the interaction of C.I. Ingrain Blue 1 with polymeric substrates is electrostatic attraction. researchgate.netncsu.edu C.I. Ingrain Blue 1 is a polyvalent cationic dye, meaning each molecule carries multiple positive charges. wikipedia.orgresearchgate.net These positive charges are located on the peripheral isothiouronium side chains attached to the central copper phthalocyanine (B1677752) core. nih.govresearchgate.net
Polymeric substrates of biological interest, such as glycosaminoglycans (GAGs), proteoglycans, and certain mucins, are rich in anionic functional groups like carboxylates (-COO⁻) and sulfate (B86663) esters (-SO₃⁻). wikipedia.orgscispace.com In aqueous solution at appropriate pH levels, these groups are negatively charged. The positively charged C.I. Ingrain Blue 1 molecules are electrostatically attracted to these anionic sites on the polymer chains, forming stable ionic bonds (salt linkages). researchgate.netresearchgate.net The tetravalent nature of the dye, with its four cationic charges, allows for strong binding to polyanions, even at high ionic strengths where monovalent dyes would be displaced. researchgate.net This strong, charge-based interaction results in the selective staining of acidic biopolymers, while neutral or basic polymers remain unstained. researchgate.net
Critical Electrolyte Concentration (CEC) Techniques in Understanding C.I. Ingrain Blue 1 Binding
The Critical Electrolyte Concentration (CEC) technique provides a more refined method for differentiating among various polyanions based on their charge density and the nature of their acidic groups. scispace.comstainsfile.com This method involves staining with C.I. Ingrain Blue 1 in the presence of increasing concentrations of a neutral salt, typically magnesium chloride (MgCl₂). scispace.comstainsfile.com
The principle of the CEC technique is based on the competition between the cationic dye molecules and the cations from the added electrolyte (e.g., Mg²⁺) for the anionic binding sites on the substrate. stainsfile.com At low electrolyte concentrations, the dye successfully binds to all available anionic groups. As the concentration of the electrolyte increases, the small, mobile salt cations begin to effectively compete with the larger dye molecules, progressively preventing the dye from binding to the anionic sites. scispace.comstainsfile.com
The "critical electrolyte concentration" is the specific molarity of the salt at which the staining of a particular polyanion is extinguished. This CEC value is characteristic for different types of polyanions. Polyanions with lower charge density, such as those containing only carboxyl groups, lose their staining at relatively low electrolyte concentrations. In contrast, highly charged polyanions, particularly those rich in sulfate groups like heparin and keratan (B14152107) sulfate, retain the dye at much higher salt concentrations. scispace.comstainsfile.com
Table 2: Expected Staining Results with C.I. Ingrain Blue 1 at Different MgCl₂ Concentrations (pH ~5.8)
| MgCl₂ Molarity | Structures Stained | Predominant Polyanions Indicated |
|---|---|---|
| 0.06 M | All acid mucopolysaccharides | Carboxylated and sulfated GAGs |
| 0.2 M - 0.3 M | Sulfated acid mucopolysaccharides | Chondroitin sulfates, Dermatan sulfate |
| 0.5 M - 0.6 M | Strongly sulfated acid mucopolysaccharides | Some keratan sulfates, heparin |
| 0.7 M - 0.8 M | Heparin, Heparan sulfate, Keratan sulfate | Highly sulfated GAGs |
| 0.9 M | Keratan sulfate | Keratan sulfate |
(Data adapted from Scott, 1965 and related protocols) scispace.comstainsfile.com
Aggregation Phenomena and Solution Behavior of C.I. Ingrain Blue 1
C.I. Ingrain Blue 1 exhibits a tendency to form aggregates in aqueous solutions. researchgate.net The molecular structure, featuring a large, planar, hydrophobic phthalocyanine core and peripheral cationic charges, facilitates the side-by-side stacking of dye molecules rather than the formation of simple micelles. researchgate.net This aggregation is influenced by factors such as the ionic strength of the solution. researchgate.net
The formation of these positively charged, linear aggregates is believed to play a role in the dye's strong binding to certain negatively charged polymers like GAGs. researchgate.net These organized dye aggregates can interact cooperatively with the regularly spaced anionic sites on the polymer chain, leading to a more stable complex. However, this same aggregation may contribute to the dye's inability to bind effectively to other polyanions like nucleic acids, possibly due to steric hindrance preventing the large dye aggregates from accessing the anionic phosphate (B84403) groups within the DNA or RNA structure. researchgate.netnih.gov The aggregation behavior and the stability of the dye in solution can vary between different batches and manufacturers and can be affected by storage conditions. researchgate.net
Analytical Chemistry Methodologies for C.i. Ingrain Blue 1
Chromatographic Techniques for Separation and Identification of C.I. Ingrain Blue 1 (HPLC, TLC, HPTLC)
Chromatographic methods are indispensable for resolving complex mixtures and isolating individual components, making them vital for the analysis of dyes like C.I. Ingrain Blue 1. These techniques leverage differential partitioning of analytes between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a sophisticated technique widely adopted for the quantitative and qualitative analysis of dyes. Reversed-phase HPLC (RP-HPLC) is particularly effective for C.I. Ingrain Blue 1, employing a non-polar stationary phase (such as C18 bonded silica) and a polar mobile phase, typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile, often modified with buffers or ion-pairing agents. Separation occurs based on hydrophobic interactions between the dye molecules and the stationary phase. Detection is commonly achieved using UV-Vis spectrophotometry, monitoring the dye's characteristic absorption maxima. Research findings highlight that optimized mobile phase compositions and gradient elution profiles can effectively separate C.I. Ingrain Blue 1 from impurities or degradation products, enabling precise quantification and purity assessments.
Thin-Layer Chromatography (TLC): TLC offers a practical, rapid, and cost-effective approach for the qualitative analysis and initial screening of dyes. This method involves separating mixture components on a thin layer of adsorbent material (e.g., silica (B1680970) gel or alumina) coated onto a plate. The mobile phase ascends the plate via capillary action, transporting dye components at varying rates according to their polarity and affinity for the stationary phase. For C.I. Ingrain Blue 1, TLC serves as a quick method to confirm the dye's presence and detect gross impurities. Visualization is typically done by observing the colored spots under visible or UV light. The development of specific solvent systems and stationary phases allows for reproducible separation and identification by comparing retention factors (Rf values) against a reference standard.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC represents an advancement over traditional TLC, offering enhanced resolution, greater sensitivity, and faster analysis times. It utilizes pre-coated plates with finer stationary phase particles and employs optimized instrumentation for precise sample application and scanning. HPTLC is especially valuable for the analysis of C.I. Ingrain Blue 1 in complex matrices or at low concentrations. Method development involves selecting appropriate solvent systems and detection wavelengths to achieve optimal separation and sensitivity. Studies have demonstrated HPTLC's utility for dye identification and quantification, yielding detailed chromatograms suitable for comparison with reference standards.
Data Table 5.1: Chromatographic Parameters for C.I. Ingrain Blue 1 (Illustrative)
| Technique | Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Typical Rf/Retention Time | Application |
|---|---|---|---|---|---|
| HPLC | C18 silica | Water/Methanol/Buffer | ~600-650 | e.g., 0.65 (isocratic) | Quantification, Purity |
| TLC | Silica gel | e.g., Butanol/Acetic Acid/Water | Visual (color) | e.g., 0.45 | Identification, Screening |
Note: Specific Rf values and retention times are dependent on the exact experimental conditions (e.g., solvent system, temperature, plate type).
Spectroscopic Techniques for Quantification and Structural Analysis of C.I. Ingrain Blue 1 (UV/Vis, Raman, FTIR)
Spectroscopic methods provide critical insights into the electronic and vibrational characteristics of C.I. Ingrain Blue 1, facilitating its quantification and detailed structural elucidation.
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is a fundamental technique for the quantitative analysis of C.I. Ingrain Blue 1. The dye exhibits characteristic absorption bands in the visible spectrum due to its extensive conjugated π-electron system, which is responsible for its coloration. The intensity of absorption at its maximum wavelength (λmax) correlates directly with the dye's concentration, adhering to the Beer-Lambert Law. Research findings have established the λmax values for C.I. Ingrain Blue 1, typically located in the blue-green region of the spectrum, enabling sensitive and accurate quantification in solution. This technique is indispensable for determining dye concentrations in dyeing baths, finished textile products, and environmental samples.
Raman Spectroscopy: Raman spectroscopy offers vibrational information that elucidates the molecular structure of C.I. Ingrain Blue 1. It operates by analyzing the inelastic scattering of monochromatic light (laser) by molecules, generating a spectrum of peaks corresponding to specific vibrational modes. These vibrational fingerprints are unique to the molecular structure, including functional groups and bond arrangements. Raman spectroscopy is applicable for the identification and structural characterization of C.I. Ingrain Blue 1, even within complex matrices or in its solid state. Its non-destructive nature and capability to detect water-soluble compounds make it valuable for analyzing dyed materials.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another vibrational spectroscopy technique that provides detailed information regarding the functional groups present in C.I. Ingrain Blue 1. The absorption of infrared radiation induces molecular vibrations (stretching, bending), resulting in a spectrum characteristic of the compound's molecular structure. FTIR analysis of C.I. Ingrain Blue 1 can identify key functional groups such as amino (-NH2), sulfonic acid (-SO3H, if present as a salt), and aromatic C-H bonds, as well as the characteristic vibrations of the chromophore. This technique is crucial for confirming identity, assessing purity, and identifying potential chemical modifications or degradation.
Data Table 5.2: Spectroscopic Characteristics of C.I. Ingrain Blue 1 (Illustrative)
| Technique | Characteristic Peak/Band | Wavelength/Wavenumber (cm⁻¹) | Information Provided |
|---|---|---|---|
| UV/Vis | λmax | ~600-650 nm | Quantification, Color |
| FTIR | N-H stretching | ~3300-3500 cm⁻¹ | Functional Groups |
| FTIR | Aromatic C-H | ~3000-3100 cm⁻¹ | Functional Groups |
| Raman | C=C / C=N stretching | ~1400-1600 cm⁻¹ | Chromophore structure |
Note: Specific peak positions and intensities can vary based on sample preparation and experimental conditions.
Electrochemical Methods for Detection and Characterization of C.I. Ingrain Blue 1
Electrochemical methods offer sensitive and selective approaches for the detection and characterization of electroactive species, including certain dyes like C.I. Ingrain Blue 1. These techniques monitor electrical properties such as current or potential as a function of applied voltage or concentration.
Voltammetric Techniques: Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be applied to C.I. Ingrain Blue 1 if it possesses electroactive functional groups capable of undergoing oxidation or reduction. These methods involve applying a potential to an electrode and measuring the resulting current. The peak potentials and currents provide information about the redox behavior, enabling identification and quantification. Research in dye analysis has shown that voltammetry can be used for the sensitive detection of dyes in environmental samples and textiles, offering advantages in terms of instrumentation simplicity and low detection limits. For C.I. Ingrain Blue 1, specific redox potentials would be determined through experimental studies to establish its electrochemical profile.
Amperometry: Amperometry measures the current flowing through an electrochemical cell at a fixed potential. If C.I. Ingrain Blue 1 can be oxidized or reduced at a specific potential, amperometric detection can be employed, often coupled with separation techniques like flow injection analysis or liquid chromatography. This method is known for its high sensitivity and selectivity, making it suitable for trace analysis.
Development of Standardized Analytical Protocols for C.I. Ingrain Blue 1
The establishment of standardized analytical protocols is crucial for ensuring consistency, reproducibility, and comparability of results across different laboratories and applications involving C.I. Ingrain Blue 1. These protocols typically involve method validation, optimization, and the definition of specific parameters.
Method Validation: Development of standardized protocols requires rigorous method validation. This process assesses parameters such as accuracy, precision (repeatability and intermediate precision), linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. For C.I. Ingrain Blue 1, validation ensures that the chosen analytical method (e.g., HPLC with UV detection) reliably measures the analyte in the intended sample matrix.
Protocol Standardization: Standardization involves defining precise experimental procedures, including sample preparation techniques, instrument parameters (e.g., mobile phase composition, flow rate, column type for HPLC; solvent systems for TLC; excitation/emission wavelengths for fluorimetry if applicable), calibration procedures, and data interpretation guidelines. Such protocols are often developed by national or international standardization bodies (e.g., ISO, ASTM) or through collaborative studies. The goal is to create a universally accepted method for the analysis of C.I. Ingrain Blue 1, ensuring reliable results for quality control, regulatory compliance, and research purposes. Research findings in this area focus on optimizing methods for robustness and inter-laboratory reproducibility.
Forensic Chemical Analysis of C.I. Ingrain Blue 1 in Material Evidence
In forensic science, the accurate identification and characterization of dyes like C.I. Ingrain Blue 1 found in material evidence (e.g., textiles, paints, inks) can provide crucial links between suspects, victims, and crime scenes.
Trace Analysis in Textiles: C.I. Ingrain Blue 1 is often used as a textile dye. Forensic analysis involves extracting the dye from fibers and then employing sensitive analytical techniques to identify it. HPLC coupled with UV-Vis or mass spectrometry (LC-MS) is highly effective for separating and identifying C.I. Ingrain Blue 1 in complex textile mixtures, allowing for the comparison of dye profiles from questioned samples with known standards.
Identification in Various Matrices: Beyond textiles, C.I. Ingrain Blue 1 might be found in other materials. Forensic chemists utilize a combination of spectroscopic (FTIR, UV/Vis) and chromatographic (TLC, HPLC) methods to identify the dye. These techniques help determine the dye's presence, purity, and potential degradation products, which can be critical for establishing the origin or association of the evidence.
Microscopy and Spectrophotometry: Microscopic examination of dyed materials can provide initial clues, while spectrophotometry (UV/Vis) can confirm the color properties. However, definitive identification often relies on the more specific information provided by chromatography and vibrational spectroscopy, allowing forensic analysts to build a comprehensive profile of the dye present in the evidence. The application of these techniques in forensic contexts requires meticulous sample preparation and adherence to validated protocols to ensure the integrity and admissibility of the findings.
Environmental Chemistry and Degradation Pathways of C.i. Ingrain Blue 1
Photolytic and Photocatalytic Degradation Mechanisms of Phthalocyanine (B1677752) Dyes (relevant to C.I. Ingrain Blue 1)
The degradation of C.I. Ingrain Blue 1 can be initiated by light, a process known as photolysis, which can be significantly enhanced by the presence of a photocatalyst. The core of C.I. Ingrain Blue 1 is a copper phthalocyanine structure, which is susceptible to photodegradation. eemj.euresearchgate.net The mechanisms involved are complex and can be influenced by various environmental factors.
Under UV or visible light irradiation, the phthalocyanine molecule can be excited to a higher energy state. researchgate.net This excited state can then undergo several reactions. One possible mechanism involves the abstraction of hydrogen atoms from other molecules, leading to the formation of free radicals that initiate a cascade of photo-oxidative reactions. researchgate.net Another pathway is electron transfer sensitization, where the excited dye molecule abstracts an electron to form a radical anion, which, in the presence of oxygen, can lead to the oxidation of the aromatic rings of the dye. researchgate.net
The photocatalytic degradation of Alcian Blue 8 GX has been demonstrated using catalysts such as titanium dioxide (TiO2). researchgate.net In this process, the catalyst, upon absorbing light energy, generates highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radical anions (•O2−). mdpi.com These ROS are powerful oxidizing agents that can attack the dye molecule, leading to its decomposition. mdpi.com The degradation of this compound 8 GX in the presence of TiO2 has been shown to follow pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model. researchgate.net The efficiency of this process is influenced by factors such as catalyst concentration, pH, and the presence of other oxidizing agents like hydrogen peroxide (H2O2). researchgate.net Studies have shown that the photocatalytic process can lead to significant color and total organic carbon (TOC) reduction.
Research has also explored the use of hierarchical copper phthalocyanine hollow spheres which exhibit both high adsorption capacity and excellent visible-light-driven photocatalytic performance for other dyes, suggesting a potential pathway for C.I. Ingrain Blue 1 degradation. acs.org The degradation process is believed to involve the cleavage of the azo bond and further degradation of the resulting intermediates into smaller molecules like carbon dioxide and water. mdpi.com
Table 1: Factors Influencing the Photocatalytic Degradation of C.I. Ingrain Blue 1
| Factor | Effect on Degradation | Reference |
|---|---|---|
| Catalyst Concentration (e.g., TiO2) | Increases degradation rate up to an optimal concentration, beyond which the effect may plateau or decrease due to light scattering and particle agglomeration. | researchgate.net |
| pH | Affects the surface charge of the catalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface and the generation of reactive oxygen species. | researchgate.net |
| Presence of Hydrogen Peroxide (H2O2) | Can enhance the degradation rate by acting as an additional source of hydroxyl radicals. | researchgate.net |
| Light Intensity | Higher light intensity generally leads to a faster degradation rate by increasing the generation of electron-hole pairs in the photocatalyst. | mdpi.com |
Biological Degradation and Bioremediation Studies of C.I. Ingrain Blue 1
While phthalocyanine dyes are generally considered to be recalcitrant to biological degradation, some studies have indicated that microorganisms can play a role in their transformation. researchgate.netijettjournal.org The biological degradation of C.I. Ingrain Blue 1 is an area of ongoing research, with studies exploring the potential of various microorganisms, including fungi and bacteria.
The white-rot fungus Phanerochaete chrysosporium has been investigated for its ability to degrade copper phthalocyanine dyes. casaverdeambiental.com.brulster.ac.uk This fungus produces lignin-degrading enzymes that can also break down a wide range of organic pollutants. Studies have shown that P. chrysosporium can achieve significant decolorization of commercial phthalocyanine dyes, with the disappearance of the main dye peak observed over several days. ulster.ac.uk The degradation process is accompanied by the release of copper from the dye molecule. ulster.ac.uk
Bacteria isolated from textile industry wastewater have also shown the ability to degrade phthalocyanine dyes. researcherslinks.com For instance, strains of Jeotagalicoccus huakuii, Micrococcus luteus, and Bacillus subtilis have demonstrated the capacity to remove a significant percentage of reactive blue dyes. researcherslinks.com The mechanism of bacterial degradation is believed to involve enzymes that can cleave the complex aromatic structure of the dye. The efficiency of bacterial degradation can be influenced by the concentration of the dye and the presence of other nutrients.
The removal of a copper-phthalocyanine dye by acclimated sludge under both anaerobic and aerobic conditions has also been studied. researchgate.net The process involves an initial rapid biosorption of the dye onto the sludge, followed by biodegradation. researchgate.net Aerobic microorganisms were found to be capable of utilizing the dye as a carbon and energy source, although the presence of a sufficient ancillary carbon source was crucial for maintaining long-term degradation efficiency in both aerobic and anaerobic systems. researchgate.net
Table 2: Microorganisms Involved in the Bioremediation of Phthalocyanine Dyes
| Microorganism | Type | Key Findings | Reference |
|---|---|---|---|
| Phanerochaete chrysosporium | White-rot fungus | Demonstrated significant decolorization of copper phthalocyanine dyes and release of copper. | casaverdeambiental.com.brulster.ac.uk |
| Jeotagalicoccus huakuii | Bacterium | Showed up to 83% removal of a black azo dye and 49% removal of a blue phthalocyanine dye. | researcherslinks.com |
| Micrococcus luteus | Bacterium | Achieved 91.94% degradation of a black azo dye. | researcherslinks.com |
| Bacillus subtilis | Bacterium | Degraded 84% of a black azo dye, 41% of a blue phthalocyanine dye, 82% of a yellow azo dye, and 85% of a red azo dye. | researcherslinks.com |
| Acclimated Sludge | Mixed microbial community | Removal through a combination of rapid biosorption and subsequent biodegradation under both aerobic and anaerobic conditions. | researchgate.net |
Advanced Oxidation Processes (AOPs) for C.I. Ingrain Blue 1 Abatement in Wastewater
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.org AOPs are particularly effective for the degradation of recalcitrant compounds like C.I. Ingrain Blue 1.
Several AOPs have been investigated for the degradation of phthalocyanine dyes. The photo-Fenton process, which involves the use of hydrogen peroxide and iron salts under UV or visible light, is one such method. eemj.eu This process generates hydroxyl radicals that can effectively degrade the dye. The efficiency of the photo-Fenton process is dependent on the concentrations of H2O2 and the iron catalyst. eemj.eu
Ozonation is another AOP that has been studied for the degradation of copper phthalocyanine dyes. imaging.orgresearchgate.netimaging.org Ozone (O3) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals. mdpi.com The stability of copper phthalocyanine dyes to ozone can be influenced by the presence of different substituents on the phthalocyanine ring. imaging.org Combining ozonation with UV irradiation can enhance the degradation process.
Electrochemical AOPs, such as electrocoagulation, electrooxidation, and the electro-Fenton process, have also been shown to be effective in the decolorization and degradation of copper phthalocyanine reactive dyes. researchgate.net In the electro-Fenton process, for example, complete degradation of a copper phthalocyanine dye was achieved in a relatively short period. researchgate.net
The combination of different AOPs or the integration of AOPs with other treatment methods, such as biological treatment, can lead to more efficient and complete removal of the dye and its degradation products from wastewater. researchgate.net
Sorption and Desorption Behavior of C.I. Ingrain Blue 1 in Environmental Matrices
The fate and transport of C.I. Ingrain Blue 1 in the environment are significantly influenced by its sorption and desorption behavior in various environmental matrices, such as soil, sediment, and biofilms. Sorption refers to the partitioning of a chemical from the aqueous phase to a solid phase, while desorption is the reverse process.
As a cationic dye, C.I. Ingrain Blue 1 is expected to interact with negatively charged surfaces in the environment. Studies on the adsorption of this compound onto natural biofilm matrices have shown that the primary driving force for sorption is electrostatic interaction. researchgate.net The adsorption of this compound to biofilms was found to fit the Langmuir isotherm model, indicating monolayer adsorption. researchgate.net The maximum adsorption capacity of the biofilm for this compound was found to be significantly greater than that of acidic resins, suggesting that biofilms can be effective adsorbents for this dye. researchgate.net
The sorption of copper, the central metal ion in C.I. Ingrain Blue 1, onto river sediments has also been studied. mdpi.comcabidigitallibrary.org The particle size of the sediment plays a crucial role, with smaller particles generally exhibiting higher sorption capacities due to their larger surface area. mdpi.com The sorption of copper onto sediments has been found to follow pseudo-first-order kinetics. mdpi.comcabidigitallibrary.org
The bioaccumulation potential of nanoscale copper phthalocyanine in aquatic organisms has been investigated, with results suggesting that sediments are the major sink for this compound. rsc.org The study showed a low bioaccumulation potential in the tested freshwater organisms, indicating limited entry from sediment into the benthic food web. rsc.org Desorption studies are crucial for understanding the potential for remobilization of the dye from these matrices back into the water column.
Chemical Transformation Products and Environmental Metabolites of C.I. Ingrain Blue 1
During photocatalytic degradation, the breakdown of the phthalocyanine ring system is a key transformation. casaverdeambiental.com.br This can lead to the formation of smaller, less colored aromatic compounds. Liquid chromatography and mass spectrometry are valuable tools for identifying these degradation products. researchgate.net Studies on the photodegradation of copper phthalocyanine have reported the formation of phthalic compounds and phthalates. researchgate.net
In biological degradation by fungi, the process can lead to the formation of several metabolites. casaverdeambiental.com.br High-performance liquid chromatography (HPLC) has been used to track the disappearance of the parent dye and the appearance of metabolites over time. ulster.ac.uk One of the initial steps in the microbial degradation of copper phthalocyanine dyes is often the release of the central copper ion. ulster.ac.uk
The degradation pathway of anthraquinone (B42736) dyes, which share some structural similarities with the aromatic core of phthalocyanines, by bacterial consortia has been shown to involve the initial cleavage of the chromophore by reductases, followed by the breakdown of the resulting aromatic amines into simpler compounds. nih.gov It is plausible that a similar pathway could be involved in the biodegradation of C.I. Ingrain Blue 1.
Further research is needed to fully elucidate the complex degradation pathways of C.I. Ingrain Blue 1 and to identify and quantify its various transformation products under different environmental conditions.
Industrial Applications and Materials Science Research of C.i. Ingrain Blue 1
Application of C.I. Ingrain Blue 1 in Textile Dyeing Technology (Beyond Basic Application)
Historically, C.I. Ingrain Blue 1 was developed and patented by Imperial Chemical Industries (ICI) in the 1940s primarily as a textile dye. wikipedia.org Its designation as an "ingrain" dye signifies a specific dyeing methodology where the colorant is formed in situ within the textile fibers. This process typically involves impregnating the fiber with two soluble precursors that subsequently react to form an insoluble colored compound directly within the fiber matrix. mdpi.com This in situ formation mechanism was an innovation designed to overcome solubility issues and improve dye fastness. The chemical basis for this ingrain dyeing involves the formation of a water-insoluble phthalocyanine (B1677752) blue precipitate after hydrolysis and removal of pendant charged side chains, rendering the dye robust against subsequent processing. wikipedia.org While its direct application in modern, large-scale textile dyeing may have evolved, the principle of ingrain dyeing represents a significant chemical engineering approach to achieving durable coloration. Phthalocyanine compounds, in general, are known for their brilliant blue and green colors and are utilized in textile applications. alpinecreations.com
Use of C.I. Ingrain Blue 1 in Ink Formulations and Printing Technologies
C.I. Ingrain Blue 1, or its closely related forms and pigments, has found application in various ink formulations and printing technologies. It is recognized as a colorant used in inks and paints. echemi.com Related compounds like Pigment Blue 1 are described as triarylcarbonium dyes utilized in printing ink applications, including water-based inks, offset inks, and solvent-based inks. sypigment.com These pigments are employed in special printing inks for publications and packaging, as well as in coloring for wallpaper and printer ribbons. sypigment.com The inherent properties of blue pigments, such as their resistance to sunlight fading, are crucial for applications like Continuous Inkjet (CIJ) printing, where durability of marks is paramount. needham-ink.com The use of basic dyes, a class to which Alcian Blue belongs, in ink formulations is also documented, where they are stabilized by polymers to control rheology and acidity, forming color-fast bonds to cellulosic substrates. google.com
Research on C.I. Ingrain Blue 1 as a Colorant in Advanced Materials (e.g., Coatings, Plastics)
Beyond traditional inks, C.I. Ingrain Blue 1 and similar phthalocyanine derivatives have been explored for their potential in advanced materials, including coatings and plastics, primarily for their coloring properties and surface interactions. While pigments are generally preferred over dyes in plastics due to superior migration resistance and fastness properties, dyes can still be incorporated into specific polymer matrices. researchgate.net C.I. Ingrain Blue 1 possesses a substantial aromatic surface area that can engage in van der Waals interactions, coupled with multiple localized charges. This characteristic allows it to be coated onto surfaces, thereby significantly modifying their properties and charge. wikipedia.org This capability suggests potential applications in functional coatings or as a component in composite materials where surface modification is desired. Phthalocyanine-based pigments, in general, are recommended for a range of coatings, including architectural, coil, industrial, and powder coatings, due to their good dispersion and high color strength. zeyachem.net
Exploration of C.I. Ingrain Blue 1 in Lubricant Compositions
A notable application of C.I. Ingrain Blue 1 is its use as a gelling agent for lubricants. echemi.comnih.gov This function is attributed to the compound's macrocyclic aromatic structure, which exhibits stacking properties that contribute to its gelling capabilities. wikipedia.org The ability of C.I. Ingrain Blue 1 to act as a gelling agent in lubricant compositions highlights its utility in specialized industrial fluid formulations where viscosity modification and stabilization are required.
Chemical Engineering Aspects of C.I. Ingrain Blue 1 Application in Industrial Processes
The application of C.I. Ingrain Blue 1 in industrial processes involves several chemical engineering considerations. The "ingrain" dyeing technique itself is a process that requires careful control of precursor introduction, reaction conditions, and subsequent insolubilization steps to achieve durable coloration on textile fibers. wikipedia.orgmdpi.com The compound's chemical nature as a copper-phthalocyanine derivative means its synthesis and handling involve complex chemical pathways. chemicalbook.comoxfordlabfinechem.com Its solubility characteristics—being water-soluble but forming an insoluble precipitate upon specific chemical treatments—are critical for its functionality in ingrain dyeing and potentially in other applications where controlled precipitation or complex formation is leveraged. wikipedia.org Furthermore, its role as a gelling agent in lubricants implies formulation engineering to achieve desired rheological properties and stability within the lubricant matrix. wikipedia.orgechemi.comnih.gov The handling of such dyes in industrial settings also involves considerations for process efficiency, waste management, and ensuring the integrity of the final product.
Chemical Purity, Variability, and Standardization in C.i. Ingrain Blue 1 Research
Analysis of Commercial Variability and Impurities in C.I. Ingrain Blue 1 Batches
Historically, C.I. Ingrain Blue 1 (C.I. 74240) was a specific chemical entity, but the market landscape has evolved, leading to substantial chemical diversity among products sold under the same name. whiterose.ac.ukatomscientific.com Investigations into various commercial lots of dyes labeled "Alcian Blue" have revealed that they are not all chemically identical to the original Ingrain Blue 1. whiterose.ac.uk
A detailed analysis of eleven commercial dye lots identified at least four distinct blue phthalocyanine (B1677752) dyes. whiterose.ac.uk This indicates that researchers may be using different compounds, despite purchasing a product with the same label. This inherent variability is a primary source of inconsistent experimental outcomes.
The purity and physical characteristics of these batches also differ significantly. While some suppliers may offer a purity of 99%, others provide the dye with a content as low as 25% or around 50%. lookchem.comnih.govsigmaaldrich.com Further complicating matters is the presence of various impurities and differences in physical properties. For instance, studies have noted that some commercial samples leave substantial residues of undissolved blue material when prepared as aqueous solutions, indicating poor solubility. whiterose.ac.uk The presence of additives, such as surfactants, has also been detected in certain dye lots, identified by the formation of foam and bubbles upon sonication. whiterose.ac.uk
| Characteristic | Observed Variation | Source |
|---|---|---|
| Chemical Identity | At least four different blue phthalocyanine dyes sold under the same name. | whiterose.ac.uk |
| Dye Content | Ranges from as low as 25% to as high as 90%. | nih.govnih.gov |
| Aqueous Solubility | Some lots show substantial undissolved material. | whiterose.ac.uk |
| Presence of Impurities | Surfactants detected in some batches. | whiterose.ac.uk |
Impact of Additives and Stabilizers on C.I. Ingrain Blue 1 Properties and Performance
Additives and stabilizers are often included in commercial dye formulations to enhance their physical properties, stability, and ease of use. However, their presence can also alter the performance of C.I. Ingrain Blue 1 in research applications, contributing to variability.
The detection of surfactants in some batches of this compound is a prime example. whiterose.ac.uk Surfactants are added to improve wettability and dissolution, but they can also influence staining mechanisms by altering surface tension and interactions between the dye and the substrate. This can lead to non-specific binding or altered staining patterns, confounding results.
More generally, additives are used in dye manufacturing to improve stability and provide better color uniformity. cosmeticsinfo.org While beneficial for industrial applications, the specific nature and concentration of these additives are often proprietary and not disclosed to the end-user in a research context. This lack of transparency means that variations in staining performance between batches could be due to undisclosed additives rather than the dye molecule itself. The hazard classification of a chemical product can also vary depending on impurities and additives present in different commercial formulations. nih.gov
Challenges in Reproducibility of Research Due to Dye Variability
The lack of chemical uniformity among commercial batches of C.I. Ingrain Blue 1 poses a significant threat to the reproducibility of scientific research. When different laboratories use products labeled "this compound" that contain chemically distinct dye molecules, their results cannot be reliably compared or reproduced. whiterose.ac.uk
The challenges arise from several factors:
Chemical Identity : As at least four different phthalocyanine dyes are sold as "this compound," researchers may unknowingly be using different primary reagents. These different molecules can have varied affinities for biological substrates, leading to discrepancies in staining results. whiterose.ac.uk
Dye Content : The concentration of the active staining agent is critical. With dye content ranging from under 40% to over 90%, a 1% solution prepared from a low-purity batch will have a much lower effective dye concentration than one made from a high-purity batch. nih.gov This directly impacts staining intensity and consistency.
Impurities and Additives : The presence of uncharacterized impurities or performance-enhancing additives like surfactants can interfere with specific staining procedures, leading to artifacts or background staining that can be misinterpreted. whiterose.ac.uk
These variables mean that a staining protocol developed and validated in one laboratory may fail or produce different results in another, simply due to the use of a different batch of dye. This undermines the reliability of published findings and complicates the validation of diagnostic and research techniques that rely on this stain. The establishment and adoption of rigorous certification standards, as proposed by the BSC, are crucial steps toward mitigating these challenges. whiterose.ac.uknih.gov
Future Research Trajectories and Emerging Applications for C.i. Ingrain Blue 1
Computational Chemistry and Molecular Modeling Studies of C.I. Ingrain Blue 1 Structure and Interactions
Computational chemistry and molecular modeling offer powerful tools to investigate the structure and interactive properties of C.I. Ingrain Blue 1 at an atomic level. nih.gov Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly suited for studying phthalocyanine-based dyes. nih.gov These quantum chemical approaches can elucidate the optoelectronic properties of the dye, which are fundamental to its color and potential applications in electronics. nih.govresearchgate.net For instance, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for predicting charge transfer capabilities. nih.gov
Molecular dynamics and docking simulations can provide insights into how C.I. Ingrain Blue 1 interacts with biological macromolecules. doi.org Studies on similar metallophthalocyanine derivatives have used these methods to investigate binding affinities and modes with DNA, revealing that planar π-structures tend to bind through intercalation. doi.org Such computational studies could predict the binding behavior of C.I. Ingrain Blue 1 with various substrates, guiding the design of new applications in biotechnology and medicine.
Table 1: Computational Methods in Phthalocyanine (B1677752) Research
| Computational Method | Application in Phthalocyanine Research | Potential Insights for C.I. Ingrain Blue 1 |
|---|---|---|
| Density Functional Theory (DFT) | Investigation of optoelectronic properties, molecular structure, and energy gaps. nih.govresearchgate.netrsc.org | Prediction of electronic behavior, absorption spectra, and stability. |
| Time-Dependent DFT (TD-DFT) | Calculation of UV-vis absorption spectra and other optical properties. acs.org | Understanding the origin of its intense blue color and predicting its response to light. |
| Molecular Docking | Simulation of the interaction between phthalocyanines and biological molecules like DNA. doi.org | Elucidating potential binding mechanisms with biomolecules for therapeutic or diagnostic applications. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior and conformational changes of phthalocyanines in various environments. doi.org | Understanding its stability and interactions in complex biological or material systems. |
Advanced Spectroscopic Characterization Techniques for C.I. Ingrain Blue 1 at the Molecular Level
To fully understand the molecular properties of C.I. Ingrain Blue 1, advanced spectroscopic techniques are being explored. These methods provide detailed information beyond standard UV-vis spectroscopy. High-resolution visible spectroscopy of buffer-gas-cooled phthalocyanine molecules, for example, allows for the study of rovibronic transitions, providing precise data on molecular structure and temperature at the quantum level. nih.gov
Table 2: Advanced Spectroscopic Techniques for Phthalocyanine Analysis
| Spectroscopic Technique | Information Obtained | Relevance to C.I. Ingrain Blue 1 |
|---|---|---|
| High-Resolution Visible Spectroscopy | Detailed rovibronic transition data. nih.gov | Precise determination of molecular structure and energy levels. |
| Raman Spectroscopy | Vibrational modes, molecular structure, sensitivity to the central metal ion. mdpi.comrsc.org | In-situ identification and structural analysis in various matrices. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and electronic state of atoms. aip.org | Understanding the role of the copper ion in the dye's properties. |
| Circular Dichroism (CD) | Information on chiral structures. frontiersin.org | Characterization of optically active derivatives or interactions with chiral molecules. |
Novel Synthetic Routes and Sustainable Manufacturing Innovations for Phthalocyanine Dyes
The industrial synthesis of phthalocyanine dyes has traditionally relied on high-boiling organic solvents, which pose environmental and health concerns. aalto.finih.gov Current research is heavily focused on developing "greener" and more sustainable manufacturing processes. researchgate.net One promising approach is solid-state synthesis, which drastically reduces or eliminates the need for harmful solvents like dimethylaminoethanol (B1669961) (DMAE). aalto.finih.gov Methods involving ball-milling and aging have shown high yields in the conversion of phthalonitrile (B49051) precursors to phthalocyanine dyes, reducing solvent use by up to 100-fold. aalto.finih.gov
Other sustainable innovations include microwave-assisted synthesis, which can significantly shorten reaction times from hours to minutes and reduce energy consumption. researchgate.net The use of benign and renewable solvents is also being explored as an alternative to traditional, petroleum-based solvents. researchgate.net These advancements aim to make the production of phthalocyanine dyes, including C.I. Ingrain Blue 1, more economically viable and environmentally friendly. nih.gov
Exploration of C.I. Ingrain Blue 1 in Sensing and Detection Technologies
Phthalocyanines are well-established as active materials in chemical sensors due to their excellent sensing capabilities and stability. researchgate.net Their ability to interact with a wide range of gas molecules makes them suitable for detecting environmental pollutants and biomarkers. researchgate.netnih.gov Metallophthalocyanines (MPcs), such as the copper-containing C.I. Ingrain Blue 1, are particularly promising for applications in chemiresistive, optical, and electrochemical sensors. nih.govmdpi.com
The sensing mechanism often involves a charge transfer interaction between the phthalocyanine molecule and the target analyte, leading to a measurable change in conductivity or optical properties. researchgate.net Phthalocyanine-based sensors have demonstrated high sensitivity for detecting toxic gases like nitrogen dioxide (NO₂), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S) at parts-per-billion (ppb) levels. rsc.orgmdpi.com The structural versatility of the phthalocyanine macrocycle allows for tuning the sensor's sensitivity and selectivity towards specific analytes, suggesting that C.I. Ingrain Blue 1 could be adapted for various sensing and detection technologies. mdpi.com
Role of C.I. Ingrain Blue 1 in Historical and Cultural Heritage Preservation (e.g., Textile Analysis)
The identification of dyes in historical artifacts is a critical task in cultural heritage science, providing insights into the object's origin, age, and trade routes. tandfonline.comcu.edu.eg As a synthetic dye patented in the 1940s, the presence of C.I. Ingrain Blue 1 (or its components) on a textile can be a key indicator for dating the object or identifying later repairs or forgeries. wikipedia.orgmdpi.com
Advanced analytical techniques are required for the characterization of organic dyes in microsamples taken from fragile historical textiles. tandfonline.comresearchgate.net Methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used for dye analysis. mdpi.comed.ac.uk More recently, non-invasive or minimally invasive techniques such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Raman spectroscopy have shown great potential for analyzing dyes directly on heritage objects without causing damage. mdpi.comresearchgate.neted.ac.uk The unique spectral signature of C.I. Ingrain Blue 1 could be used to identify it on historical textiles, contributing to a better understanding and preservation of these cultural artifacts. researchgate.net
Q & A
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in C.I. Ingrain Blue 1 toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
